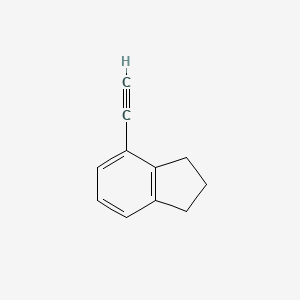

(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

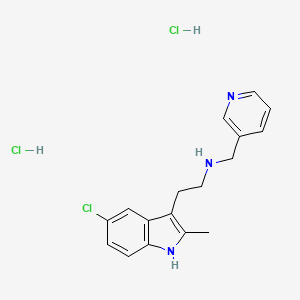

“(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid” is a complex organic compound. It is a derivative of but-2-enoic acid, also known as (2E)-2-butenoate or alpha-crotonic acid . But-2-enoic acid belongs to the class of organic compounds known as straight chain organic acids .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis process . Another method involves the reaction of p-Bromo phenyl oxo but-2-enoic Acid with benzimidazole, ethyl glycinate, and anthranilic acid under aza-michael reaction conditions .Molecular Structure Analysis

The molecular structure of “(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid” can be inferred from its name. The “Z” denotes the configuration of the double bond, indicating that the highest priority groups are on the same side of the double bond. The “4-oxo” indicates a carbonyl group (C=O) at the 4th carbon atom, and the “4-(phenethylamino)” indicates a phenethylamine group attached to the same 4th carbon atom .Scientific Research Applications

Materials Science and Hydrogel Formation

The compound’s unique properties make it relevant in materials science:

a. Hydrogel Formation: Researchers can explore its role in hydrogel design. Its ability to undergo rapid gelation could lead to applications in drug delivery, wound healing, or tissue engineering .

Conclusion

(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid: holds promise across various scientific fields. Its multifaceted nature invites further exploration, and researchers can uncover novel applications beyond what we’ve discussed here. 🌟

Pérez-Bonilla, M., Castro, J.M., Linares-Palomino, P.J., Altarejos, J., Nogueras, M., Sánchez, A., & Salido, S. (2005). (Z)-2-Methyl-3-(1-phenyl-ethylamino)-but-2-enoic acid ethyl ester. Molbank, 2005(1), M395. DOI: 10.3390/M395

Future Directions

The future directions for research on “(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid” could involve further exploration of its synthesis, reactivity, and potential applications. This could include the development of new synthetic routes, investigation of its reactivity under various conditions, and exploration of its potential uses in various fields such as pharmaceuticals, materials science, and chemical synthesis .

properties

IUPAC Name |

(Z)-4-oxo-4-(2-phenylethylamino)but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)(H,15,16)/b7-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREPTAJLMFBTRP-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C=C\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-Butyl N-(6,6-dioxo-6-thiaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2814085.png)

![5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814086.png)

![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814087.png)

![1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2814089.png)

![3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride](/img/structure/B2814091.png)

![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2814092.png)

![(2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2814093.png)

![4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol](/img/structure/B2814094.png)